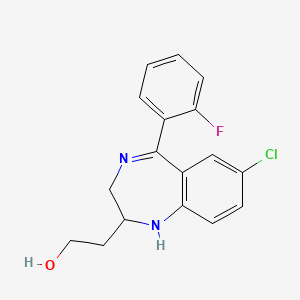
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This particular compound is notable for its unique structural features, which contribute to its specific biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- typically involves the Michael addition reaction. This reaction is performed using 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . The reaction is carried out in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a non-toxic base and tetra butyl ammonium bromide (TBAB) as a green media .
Industrial Production Methods
Industrial production methods for benzodiazepines often involve continuous flow synthesis. This method allows for efficient and scalable production of benzodiazepines from aminobenzophenones . The process includes steps such as acylation and intramolecular cyclization, which are optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions are used to convert the compound into its reduced form, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- involves potentiation of the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This potentiation increases the inhibition of the ascending reticular activating system, leading to sedative and anxiolytic effects . The compound interacts with GABA receptors, enhancing their inhibitory effects and reducing neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Fludiazepam: Used for its sedative and hypnotic effects.
Nordazepam: A metabolite of diazepam with similar pharmacological activities.
Nitrazepam: Known for its hypnotic and anticonvulsant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Oxazepam: Utilized for its anxiolytic and sedative properties.
Uniqueness
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- is unique due to its specific structural features, which contribute to its distinct pharmacological profile. The presence of the 2-fluorophenyl group and the ethanol moiety enhances its binding affinity to GABA receptors, resulting in potent anxiolytic and sedative effects .
Propiedades
Número CAS |
112634-55-6 |
|---|---|
Fórmula molecular |
C17H16ClFN2O |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]ethanol |
InChI |
InChI=1S/C17H16ClFN2O/c18-11-5-6-16-14(9-11)17(13-3-1-2-4-15(13)19)20-10-12(21-16)7-8-22/h1-6,9,12,21-22H,7-8,10H2 |
Clave InChI |
FDKKKEUYONHGCH-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
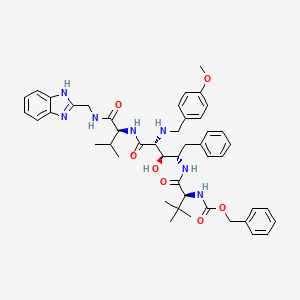
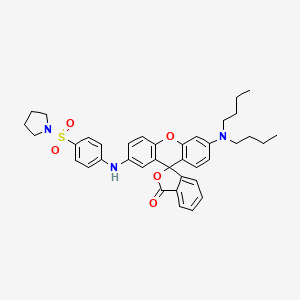


![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
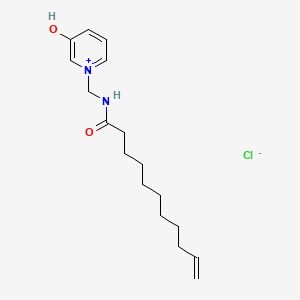
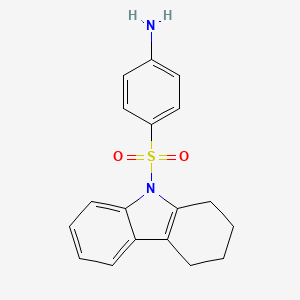
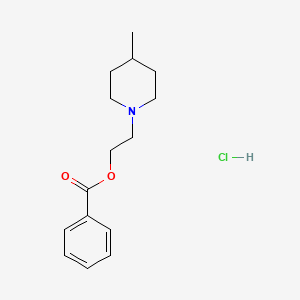

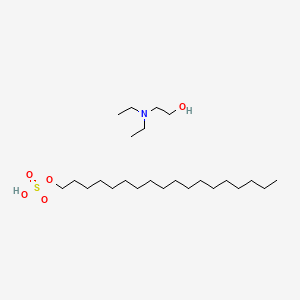
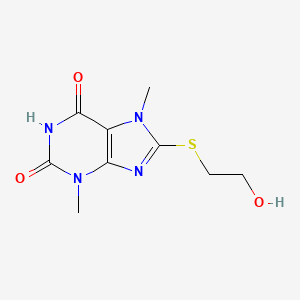
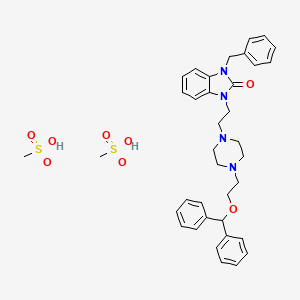
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)
